Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-
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Overview
Description
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metals and other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- typically involves the reaction of glycine with 9,10-dihydro-9,10-dioxo-2-anthracenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracenyl moiety.
Substitution: Substitution reactions can occur at the glycine or anthracenyl parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.
Scientific Research Applications
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various analytical techniques.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Alizarin Complexone: Similar in structure and used for metal ion complexation.
Mitoxantrone Carboxylic Acid: Shares some structural features and is used in similar applications.
Uniqueness
What sets Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- apart is its specific combination of glycine and anthracenyl moieties, which provides unique properties and reactivity compared to other similar compounds.
Biological Activity
Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]- is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The compound is a derivative of anthraquinone, which is known for its diverse biological activities. The synthesis of glycine derivatives typically involves the reaction of anthraquinone with amino acids, resulting in compounds that exhibit varying degrees of cytotoxicity against cancer cells. The structural modifications at the C-1 and C-2 positions of the anthraquinone backbone are crucial for enhancing biological activity.
Antitumor Effects
Recent studies have highlighted the potent anti-proliferative effects of anthraquinone derivatives, including glycine conjugates. For instance, a study demonstrated that a specific anthraquinone-amino acid derivative exhibited significant cytotoxicity against multiple human cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values for various compounds were determined using the MTT assay, indicating their effectiveness in inhibiting tumor cell growth.
Table 1: IC50 Values of Glycine Derivatives Against Cancer Cell Lines
Compound ID | Cell Line | IC50 (μg/mL) |
---|---|---|
8a | HCT116 | 17.80 |
8b | MCF-7 | 25.94 |
8c | HeLa | 72.88 |
8d | SGC-7901 | 60.49 |
8e | SW480 | 45.00 |
The compound 8a was particularly notable for its ability to induce apoptosis through reactive oxygen species (ROS) activation and JNK pathway stimulation, leading to mitochondrial stress and cytochrome c release into the cytoplasm .
The mechanism by which glycine derivatives exert their antitumor effects involves several pathways:
- ROS Generation : Increased levels of ROS lead to oxidative stress in cancer cells.
- JNK Activation : The Jun N-terminal kinase (JNK) pathway is activated, promoting apoptosis.
- Mitochondrial Dysfunction : The release of cytochrome c triggers caspase activation, culminating in programmed cell death.
Case Studies
In one study focused on anthraquinone derivatives, it was observed that modifications at the amino acid substituent position significantly influenced the cytotoxic properties against various cancer cell lines. For example, compounds with leucine as a β-substituent showed superior antitumor activity compared to those with other amino acids .
Fluorescence Properties
Another aspect of glycine derivatives is their fluorescence properties when complexed with cyclodextrins. Studies have shown that these complexes can enhance fluorescence quantum yields significantly due to reduced aggregation and improved solubility in aqueous environments . This property can be leveraged for bioimaging applications.
Properties
CAS No. |
204907-49-3 |
---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C17H11NO5/c19-14(20)8-18-17(23)9-5-6-12-13(7-9)16(22)11-4-2-1-3-10(11)15(12)21/h1-7H,8H2,(H,18,23)(H,19,20) |
InChI Key |
BWKFLZCYESDCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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